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methoxybenzoate

Cat. No.: B8695603 Get Quote

Executive Summary
Methyl 4-ethoxy-2-methoxybenzoate (CAS: 201150-76-7) is a specialized di-alkoxy benzoate

ester serving as a critical intermediate in the synthesis of bioactive heterocycles and functional

materials.[1] Unlike simple benzoates, the specific 2,4-substitution pattern confers unique

electronic properties—donating electron density to the aromatic ring while maintaining steric

differentiation between the ortho and para positions. This guide details its utility as a scaffold

for urease inhibitors, P2X3 receptor antagonists, and optical retardation films, providing

researchers with actionable synthesis protocols and structure-activity relationship (SAR)

insights.

Part 1: Chemical Profile & Properties
The compound features a benzoate core with a methyl ester functionality, flanked by a methoxy

group at the C2 position and an ethoxy group at the C4 position. The C2-methoxy group often

participates in intramolecular hydrogen bonding with the carbonyl oxygen in free acid

derivatives, influencing solubility and reactivity, while the C4-ethoxy group serves as a lipophilic

tail that interacts with hydrophobic pockets in protein targets.
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Property Data

IUPAC Name Methyl 4-ethoxy-2-methoxybenzoate

CAS Number 201150-76-7

Molecular Formula C₁₁H₁₄O₄

Molecular Weight 210.23 g/mol

Appearance White to off-white crystalline solid

Melting Point 88–89 °C (Acid form); Ester typically lower

Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble

in water

Key Spectroscopic Signature

¹H NMR (CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.89

(s, 3H, Ar-OCH₃), 4.08 (q, 2H, Ar-OCH₂-), 1.45

(t, 3H, -CH₃)

Part 2: Synthesis & Production Protocols
The "Self-Validating" Synthesis Workflow
To ensure high regioselectivity and yield, a stepwise alkylation strategy starting from methyl

2,4-dihydroxybenzoate is recommended. This approach exploits the difference in acidity

between the 2-OH and 4-OH groups.

Mechanism & Causality
The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the

ester carbonyl, significantly reducing its nucleophilicity. Consequently, under mild basic

conditions, the 4-position is selectively deprotonated and alkylated.

Step-by-Step Protocol
Step 1: Selective 4-O-Ethylation

Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Ethyl Iodide (1.1 eq), Potassium

Carbonate (K₂CO₃, 1.2 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8695603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Acetone (Anhydrous).

Procedure:

Dissolve methyl 2,4-dihydroxybenzoate in acetone under N₂ atmosphere.

Add K₂CO₃ and stir at room temperature for 30 minutes.

Add Ethyl Iodide dropwise.

Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Validation: The appearance of a mono-alkylated spot (Rf ~0.5) and disappearance of

starting material indicates success.

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol to obtain

Methyl 4-ethoxy-2-hydroxybenzoate.

Step 2: 2-O-Methylation

Reagents: Intermediate from Step 1 (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq).

Solvent: DMF (Dimethylformamide) – Note: DMF is required here to disrupt the H-bond and

force alkylation at the hindered 2-position.

Procedure:

Dissolve intermediate in DMF.

Add K₂CO₃ and Methyl Iodide.

Heat to 60°C for 4–6 hours.

Workup: Pour into ice water. The product, Methyl 4-ethoxy-2-methoxybenzoate, will

precipitate. Filter and dry.

Visual Synthesis Map (DOT)
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Figure 1: Stepwise regioselective synthesis pathway ensuring correct substitution pattern.

Part 3: Pharmaceutical Applications[4]
Urease Inhibitors (Oxadiazole Derivatives)
The 4-ethoxy-2-methoxyphenyl moiety has been identified as a potent pharmacophore in the

design of urease inhibitors. Urease is a nickel-dependent enzyme utilized by Helicobacter

pylori to survive in the acidic stomach environment.

Mechanism: The benzoate ester is converted into a 1,3,4-oxadiazole ring. The 2-methoxy

group provides steric bulk that orients the molecule within the enzyme's active site, while the

4-ethoxy group interacts with hydrophobic residues near the nickel center.

Key Derivative:2-(4-Ethoxy-2-methoxyphenyl)-5-(1-(2-fluoro-[1,1′-biphenyl]-4-yl) ethyl)-1,3,4-

oxadiazole.[2]

Protocol Insight: To access this class, react Methyl 4-ethoxy-2-methoxybenzoate with

hydrazine hydrate to form the hydrazide, followed by cyclization with a carboxylic acid

derivative using POCl₃.

P2X3 Receptor Antagonists
P2X3 receptors are ATP-gated ion channels linked to chronic pain and overactive bladder.

Application: The ester is hydrolyzed to the acid, converted to the amide, and reduced to form

(R)-1-(4-ethoxy-2-methoxyphenyl)ethanamine. This chiral amine is a critical building block for

pyrrolopyrimidin-7-one based antagonists.

SAR Insight: The specific combination of 2-methoxy and 4-ethoxy substituents optimizes

metabolic stability compared to the 2,4-dimethoxy analog, likely by blocking a specific O-

dealkylation site prone to CYP450 metabolism.
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Kinase & Hsp90 Inhibition
The resorcinol-derived core (2,4-dihydroxy) is a privileged structure in Hsp90 inhibitors. The 4-

ethoxy-2-methoxy variant serves as a "capped" analog used to probe the necessity of

hydrogen bond donors in the ATP-binding pocket.
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Figure 2: Divergent synthesis applications from the central benzoate scaffold.

Part 4: Materials Science Applications
Optical Retardation Films
In the field of liquid crystal displays (LCDs), the acid form (4-ethoxy-2-methoxybenzoic acid) is

used as a functional dopant or monomer.

Function: It replaces 2,4,5-trimethoxybenzoic acid in cellulose ester films.

Benefit: The 4-ethoxy chain introduces anisotropy and lowers the melting point/glass

transition temperature slightly compared to methoxy analogs, improving the processability of

the film without compromising optical clarity.
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Part 5: Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

hydrolysis or oxidation of the ether linkages.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Methyl 4-ethoxy-2-methoxybenzoate: Technical
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8695603#methyl-4-ethoxy-2-methoxybenzoate-
potential-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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